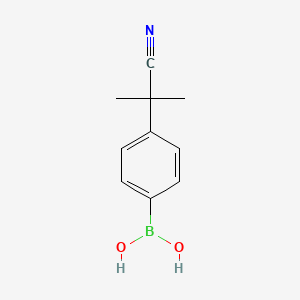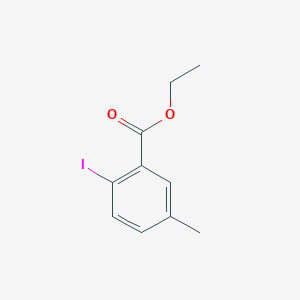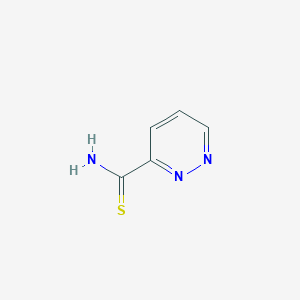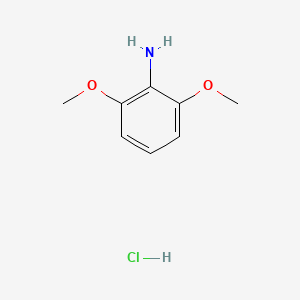
2-(4-Boronophenyl)-2-methylpropanenitrile
Vue d'ensemble
Description
2-(4-Boronophenyl)-2-methylpropanenitrile, also known as 4-BMPN, is an organic compound with a variety of uses in biochemistry and pharmacology. It is a colorless, crystalline solid that is soluble in water and organic solvents. 4-BMPN is an important intermediate for the synthesis of a number of compounds, including boron-containing drugs, and is also used as a building block in the synthesis of other organic compounds. In addition, 4-BMPN can be used as a ligand in coordination complexes and has been studied for its potential applications in nanomaterials.
Applications De Recherche Scientifique
Catalysis
- Palladium-Catalyzed Annulation : A study by Tsukamoto & Kondo (2007) demonstrated the use of similar boron compounds in palladium(II)-catalyzed annulation reactions. This process is important for creating complex organic structures, indicating potential applications in organic synthesis.
Material Science
- Borophene Development : Research on borophene, a boron-based material with versatile properties, has been highlighted by Ou et al. (2021) and Wang et al. (2019). These studies reveal the potential of borophene in various applications such as supercapacitors, batteries, hydrogen storage, and biomedical uses.
Biomedical Applications
- Boron Neutron Capture Therapy (BNCT) : The synthesis of α-methyl-p-boronophenylalanine, a compound related to 2-(4-Boronophenyl)-2-methylpropanenitrile, has been explored by Harada et al. (2018) for potential use in BNCT to treat malignant melanomas.
Sensing Technologies
- Colorimetric Sensing : A study by Wade & Gabbaï (2009) demonstrates the use of boron compounds in colorimetric sensing of fluoride ions, showing the potential of such compounds in developing new sensing technologies.
Polymer Science
Polymer Interaction Study : Research by Yurkevich et al. (1975) explored the interaction of polyols with polymers containing boronophenyl groups, indicating applications in polymer chemistry.
Photopolymerization : The use of boron compounds in photopolymerization was investigated by Guillaneuf et al. (2010), highlighting its potential in the development of new polymerization techniques.
Energy and Environment
- Hydrogen Storage : Studies on borophene and boron fullerene materials for hydrogen storage, such as those by Joseph et al. (2020), reveal the potential of boron compounds in energy storage applications.
Mécanisme D'action
Target of Action
Similar compounds have been used in the development of nanoscale covalent organic frameworks (cofs) for cancer diagnosis and therapy . These COFs are built up from covalently linked and periodically arranged organic molecules, which can interact with various biological targets.
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds can block the biosynthesis of certain bacterial lipids, exhibiting antimicrobial activity .
Biochemical Pathways
For example, some compounds can enhance the photodynamic therapy (PDT) effect by acting as a delivery carrier of oxygen, which is crucial in the PDT process .
Pharmacokinetics
A related compound has been used for the assay of dopamine in rabbit plasma, exhibiting excellent specificity . This suggests that similar compounds may have favorable bioavailability and pharmacokinetic properties.
Result of Action
Related compounds have shown promising antimicrobial and antiproliferative activities . For instance, some compounds have been found to be active against breast cancer cell lines .
Action Environment
For instance, the components, dimensions, and guest molecule loading into COFs can greatly influence their performance in various applications .
Analyse Biochimique
Biochemical Properties
2-(4-Boronophenyl)-2-methylpropanenitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups, allowing it to interact with enzymes such as proteases and kinases. These interactions can modulate the activity of the enzymes, either inhibiting or activating them, depending on the specific context .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of downstream signaling proteins . This can impact cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boron atom can form covalent bonds with specific amino acid residues in enzymes, leading to enzyme inhibition or activation. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including cell death and tissue damage . It is important to determine the optimal dosage to achieve the desired effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules . These interactions can affect metabolic flux and alter the levels of key metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transporters and can accumulate in certain tissues, depending on its affinity for binding proteins . This can affect its localization and overall effectiveness.
Subcellular Localization
This compound can localize to specific subcellular compartments, influencing its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles, such as the mitochondria or nucleus . This subcellular localization can impact its interactions with biomolecules and its overall biochemical effects.
Propriétés
IUPAC Name |
[4-(2-cyanopropan-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO2/c1-10(2,7-12)8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXBFDTWYHAEIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(C)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657137 | |
| Record name | [4-(2-Cyanopropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-67-1 | |
| Record name | B-[4-(1-Cyano-1-methylethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Cyanopropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Cyanoprop-2-yl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1418347.png)

![Methyl 5,6,7,8-tetrahydropyrido[4,3-b]pyrazine-7-carboxylate hydrochloride](/img/structure/B1418351.png)







![Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1418363.png)

